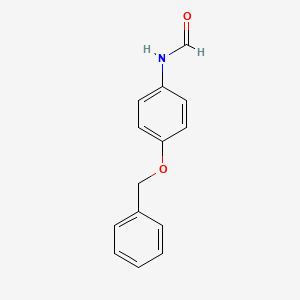![molecular formula C14H19NO B3179753 (3-苄基-3-氮杂双环[4.1.0]庚-1-基)甲醇 CAS No. 309748-42-3](/img/structure/B3179753.png)
(3-苄基-3-氮杂双环[4.1.0]庚-1-基)甲醇
描述
“(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .
Synthesis Analysis
The general synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .
Molecular Structure Analysis
The molecular structure of “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
科学研究应用
对映选择性合成
(3-苄基-3-氮杂双环[4.1.0]庚-1-基)甲醇用于各种化合物的对映选择性合成中。例如,它用于不对称氮杂-狄尔斯-阿尔德反应中,以合成 2-氮杂双环[2.2.1]庚烷衍生物 (Vale 等,2006 年)。该过程对于产生特定对映异构体非常重要,这在药物化学中对于创建具有所需生物活性的药物至关重要。
双环 β-内酰胺的合成
该化合物用作合成双环 β-内酰胺的起始产物,这些双环 β-内酰胺后来转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯 (莫莱等,2012 年)。这些 β-内酰胺由于其结构复杂性和潜在的生物活性而被用于药物设计中。
氮杂双环化合物的开发
它在合成各种 3-氮杂双环化合物中发挥着重要作用。由于其独特的结构,这些化合物具有作为药物发现中构建模块的潜力 (德尼森科等,2017 年)。通常探索此类结构的药理特性和开发新的治疗剂。
哌啶和吗啉衍生物的创建
(3-苄基-3-氮杂双环[4.1.0]庚-1-基)甲醇参与功能化 3-氮杂双环[3.2.0]庚烷的合成,然后将其转化为哌啶、吗啉和其他化合物的双环和三环类似物 (斯卡连科等,2018 年)。这些衍生物在药物化学中对于创建具有潜在治疗益处的化合物非常有价值。
药物构建模块
该化合物是药物化学的关键构建模块。它用于合成新型构象受限哌啶衍生物,这对于新药的开发很重要 (德尼森科等,2010 年)。这些衍生物在各种治疗领域都有应用,为创造更有效和更安全的药物提供了潜力。
未来方向
属性
IUPAC Name |
(3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-13(14)6-7-15(10-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIMZCYFUKFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

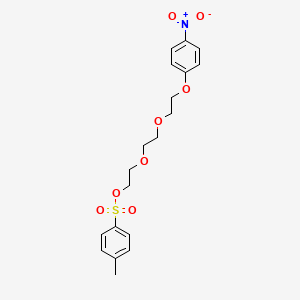
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)


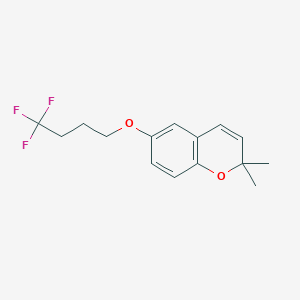
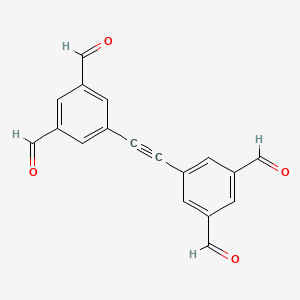
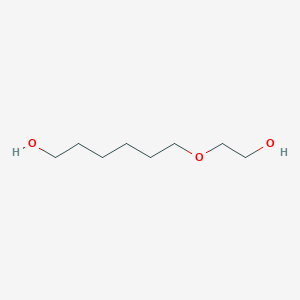

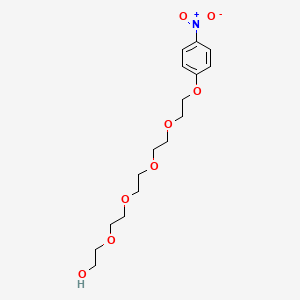
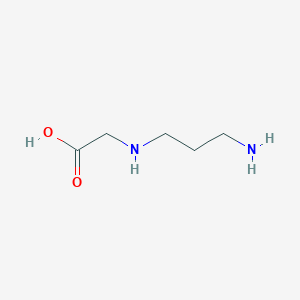
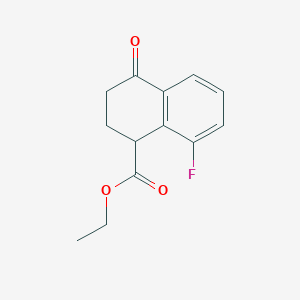
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
